
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene is an organic compound with the molecular formula C19H20INO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of iodine and nitro groups at specific positions on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene typically involves multiple steps, starting from commercially available fluorene derivatives. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The propyl groups at the 9-position can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium tert-butoxide).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, water).
Major Products Formed
Substitution: 2-Amino-7-nitro-9,9-dipropyl-9H-fluorene, 2-Thio-7-nitro-9,9-dipropyl-9H-fluorene.
Reduction: 2-Iodo-7-amino-9,9-dipropyl-9H-fluorene.
Oxidation: this compound-9-carboxylic acid.
Scientific Research Applications
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene depends on its specific application. For example:
In biological imaging: The compound’s fluorescence is utilized to label and visualize biological structures.
In medicinal chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-7-nitro-9H-fluorene: Lacks the propyl groups at the 9-position.
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene: Contains bromine instead of a nitro group and has methyl groups at the 9-position.
2,7-Diiodo-9,9-dioctyl-9H-fluorene: Contains two iodine atoms and octyl groups at the 9-position.
Uniqueness
2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene is unique due to the combination of its iodine, nitro, and propyl substituents, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C19H20INO2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-iodo-7-nitro-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H20INO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
OHHDCIUWQFBOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)

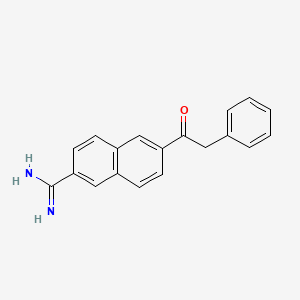
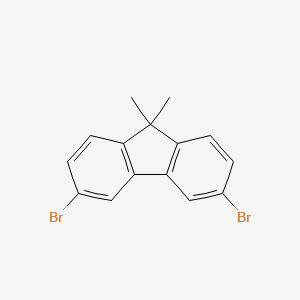
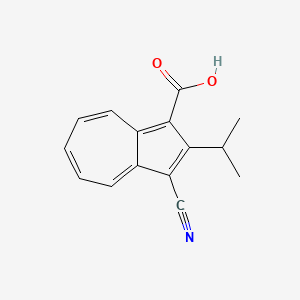

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
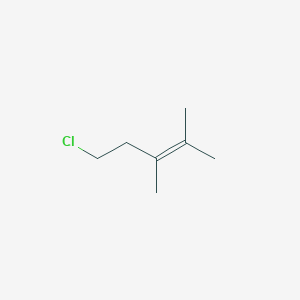
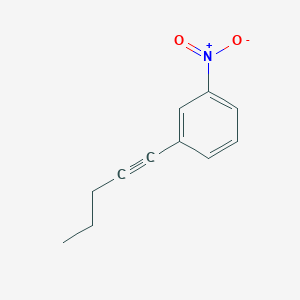
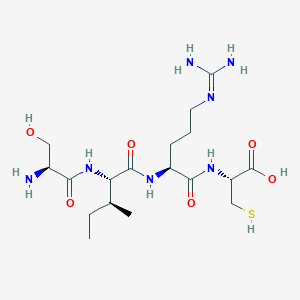
![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
